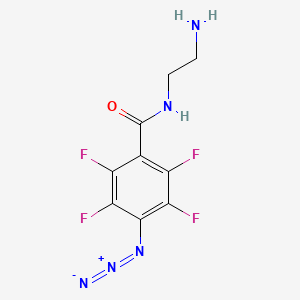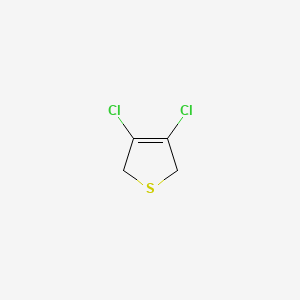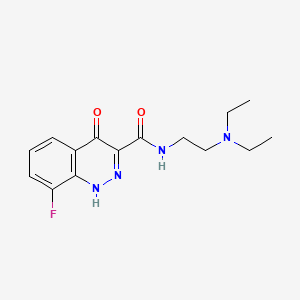![molecular formula C17H21NO3S B14248626 Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide CAS No. 478619-57-7](/img/structure/B14248626.png)
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
准备方法
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt
Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product under controlled conditions.
化学反应分析
Pyridine derivatives, including Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide, can undergo a variety of chemical reactions. These reactions include:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines or piperidines, which have different chemical properties and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some pyridine derivatives have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Pyridine derivatives are used in the production of dyes, rubber chemicals, and other industrial products.
作用机制
The mechanism of action of Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to interact with enzymes or receptors in biological systems, potentially leading to inhibition or activation of specific pathways.
相似化合物的比较
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide can be compared with other pyridine derivatives, such as:
Pyridine N-oxide: A simpler derivative with an N-oxide group, used as an oxidizing agent and in the synthesis of other compounds.
Pyridine-2-sulfonic acid: Another derivative with a sulfonic acid group, used in the synthesis of dyes and as a catalyst in organic reactions.
Pyridine-3-sulfonic acid: Similar to pyridine-2-sulfonic acid but with the sulfonic acid group in a different position, affecting its reactivity and applications.
属性
CAS 编号 |
478619-57-7 |
|---|---|
分子式 |
C17H21NO3S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-[[4-(2-methylbutan-2-yl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(2,3)15-10-8-14(9-11-15)13-22(20,21)16-7-5-6-12-18(16)19/h5-12H,4,13H2,1-3H3 |
InChI 键 |
ZDQXDKYEEGHKOD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


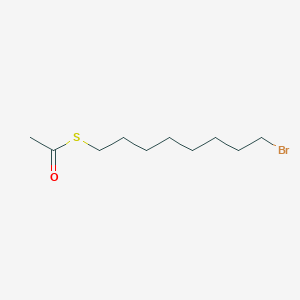
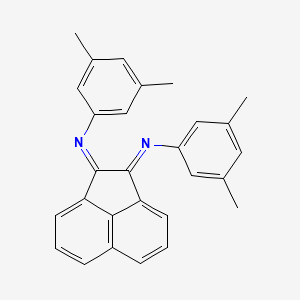
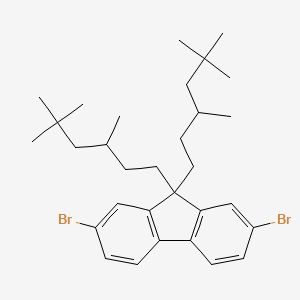

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
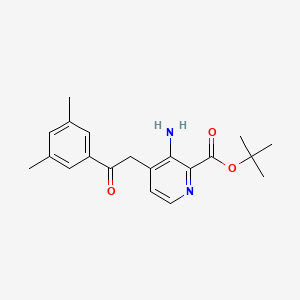
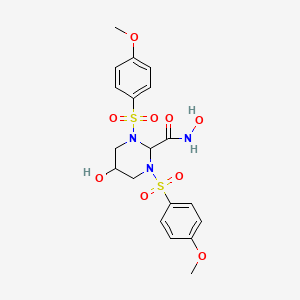
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

